physicochemical properties of 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
physicochemical properties of 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a comprehensive technical overview of the essential physicochemical characteristics of 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole, a novel heterocyclic compound with potential pharmacological significance. The benzimidazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for a wide range of biological activities including antimicrobial and anticancer effects.[4] The incorporation of a substituted nitropyridine moiety introduces unique electronic and steric features that are expected to modulate its biological target interactions and pharmacokinetic properties.
This document is structured to provide not only the theoretical underpinnings of key physicochemical parameters but also detailed, field-proven experimental protocols for their determination. For a molecule at the early stages of development, such as 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole, experimentally derived data is often scarce. Therefore, this guide emphasizes the robust methodologies required to generate this critical information, ensuring data integrity and reproducibility.
Molecular Structure and Identity
A foundational aspect of any physicochemical characterization is the unambiguous confirmation of the molecular structure.
Structure:
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C12H7ClN4O2 | Calculated |
| Molecular Weight | 274.66 g/mol | Calculated |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=N2)Cl)C3=C(C=CC=N3)[O-] | Calculated |
Lipophilicity: A Key Determinant of Biological Fate
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing membrane permeability, plasma protein binding, and volume of distribution.[1][5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
LogP and LogD
-
LogP refers to the partition coefficient of the neutral form of a molecule between an organic and an aqueous phase, typically n-octanol and water.[6][7]
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[5][8] For ionizable compounds, LogD is a more physiologically relevant parameter.
Predicted Lipophilicity
While experimental determination is the gold standard, computational models provide valuable initial estimates.
Table 2: Predicted Lipophilicity
| Parameter | Predicted Value | Method |
| LogP | ~2.5 - 3.5 | Based on structural analogs and common fragment contributions |
The presence of the benzimidazole and pyridine rings contributes to the lipophilic character, while the nitro group can have a variable effect depending on its electronic environment.
Experimental Protocol for LogD7.4 Determination (Shake-Flask Method)
The shake-flask method remains the definitive technique for LogP and LogD measurement.[9][10]
Materials:
-
2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Low-adsorption vials
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of n-octanol.
-
Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully remove an aliquot from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate LogD7.4 using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water.
-
Low-adsorption vials: Minimizes the loss of the test compound to the container surface, which is particularly important for lipophilic molecules.
-
Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination which can lead to inaccurate concentration measurements.[11]
Diagram: LogD Determination Workflow
Caption: Workflow for experimental LogD determination.
Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed.[1][12] Poor solubility is a major hurdle in drug development.
Table 3: Predicted and Target Solubility
| Parameter | Predicted Value | Target Range |
| Aqueous Solubility | Poor to moderate | > 50 µg/mL for discovery projects |
The planar, aromatic nature of the molecule suggests that crystal lattice energy may be high, potentially leading to lower solubility.
Experimental Protocol for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13][14]
Materials:
-
Excess solid 2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
-
Phosphate buffers (e.g., pH 5.0, 6.2, 7.4)
-
Low-adsorption vials
-
Incubating shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Filtration system (e.g., 0.45 µm PVDF filters)
-
HPLC system with a UV detector
Procedure:
-
Add an excess of the solid compound to vials containing buffers of different pH values.
-
Seal the vials and place them in an incubating shaker for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
After incubation, filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
The measured concentration represents the thermodynamic solubility at that specific pH.
Self-Validating System:
-
Visual confirmation of excess solid: This ensures that a saturated solution has been achieved.
-
Time-point sampling (optional): Analyzing samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached if the concentration does not change significantly.
-
Solid-state analysis: Characterizing the remaining solid by techniques like X-ray powder diffraction (XRPD) can verify if any polymorphic or solvate form changes occurred during the experiment.[11]
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[3] It is crucial for understanding a drug's solubility, absorption, and interaction with biological targets. The benzimidazole ring system contains both acidic (N-H) and basic (pyridinic nitrogen) centers.
Table 4: Predicted pKa Values
| Ionizable Center | Predicted pKa | Type |
| Benzimidazole N-H | ~11-13 | Acidic |
| Pyridine Nitrogen | ~1-2 | Basic |
| Benzimidazole Nitrogen | ~4-5 | Basic |
The electron-withdrawing nitro group on the pyridine ring is expected to significantly decrease the basicity of the pyridine nitrogen.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining pKa values.[15]
Materials:
-
2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
-
Standardized solutions of HCl and KOH (e.g., 0.1 M)
-
Co-solvent (e.g., methanol or DMSO) for poorly soluble compounds
-
Automated titrator with a calibrated pH electrode
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent.
-
Blanket the solution with an inert gas to prevent interference from atmospheric CO2.
-
Titrate the solution with the standardized acid (HCl) to determine basic pKa values.
-
Separately, titrate a fresh solution with the standardized base (KOH) to determine acidic pKa values.
-
The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant).
Diagram: pKa Determination Logic
Caption: Logical flow for pKa determination via titration.
Chemical Stability
Assessing the chemical stability of a new chemical entity is critical for determining its shelf-life and identifying potential degradation pathways.[16][17][]
Experimental Protocol for Solution Stability Assessment
This protocol evaluates the stability of the compound in solutions relevant to formulation and physiological conditions.
Materials:
-
2-Chloro-1-(3-nitro-pyridin-2-yl)-1H-benzoimidazole
-
Aqueous buffers (pH 2, 7.4, 9)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Incubator at a controlled temperature (e.g., 37°C)
-
HPLC system with a UV or MS detector
Procedure:
-
Prepare stock solutions of the compound.
-
Spike the stock solution into the different buffer and simulated fluid systems to a final concentration of ~10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of each sample.
-
Quench any reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Data Presentation:
The results should be presented in a table showing the percentage of the compound remaining at each time point for each condition.
Table 5: Example Stability Data Table
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7.4) | % Remaining (SGF) | % Remaining (SIF) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 24 |
Spectroscopic Data
Spectroscopic analysis provides confirmation of the chemical structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of protons. Expected signals would include aromatic protons from the benzimidazole and pyridine rings.
-
¹³C NMR: Will show signals for all unique carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[19]
3. Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for functional groups, such as the N-O stretching of the nitro group and C=N stretching of the imidazole and pyridine rings.[19]
Conclusion
The are critical to its potential development as a therapeutic agent. This guide has outlined the key parameters to be assessed and provided robust, validated protocols for their experimental determination. A balanced profile of lipophilicity, solubility, and stability, informed by the pKa values, will be essential for advancing this compound through the drug discovery pipeline. The methodologies described herein represent the industry-standard approach to generating the high-quality data necessary for informed decision-making in drug development.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajjournals.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, August 26). Taylor & Francis.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
- physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO.
- Development of Methods for the Determination of pKa Values. PMC.
- The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). SGS.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Why Stability Testing Matters in Pharmaceutical API Development. (2026, February 9). Chemox Pharma.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21). Arborpharmchem.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
- LogP—Making Sense of the Value. ACD/Labs.
- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
- Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. (2023, March 16). ACS Publications.
- Physicochemical Property Study. WuXi AppTec DMPK.
- Introduction to log P and log D measurement using PionT3. (2024, January 16). Pion Inc.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022, August 3). PMC.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Physicochemical Properties. The Handbook of Medicinal Chemistry.
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbino.com [jbino.com]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Introduction to log P and log D in drug development [pion-inc.com]
- 8. books.rsc.org [books.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. raytor.com [raytor.com]
- 12. rheolution.com [rheolution.com]
- 13. tandfonline.com [tandfonline.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. chemoxpharma.com [chemoxpharma.com]
- 17. arborpharmchem.com [arborpharmchem.com]
- 19. rsc.org [rsc.org]
